molecular formula C10H18O2 B590942 3-Methylnonane-2,4-dione-D3 (Mixture of isomers) CAS No. 1335436-44-6

3-Methylnonane-2,4-dione-D3 (Mixture of isomers)

Cat. No.: B590942
CAS No.: 1335436-44-6
M. Wt: 173.27
InChI Key: BGVBGAIWXAXBLP-BMSJAHLVSA-N
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Description

3-Methylnonane-2,4-dione-D3 (Mixture of isomers) is a deuterated analogue of 3-Methylnonane-2,4-dione. This compound is known for its presence in various natural products such as green tea and pressure-cooked hen meat. It is also recognized for its butter-like and beany off-flavor, which is a result of flavor reversion in soybean oil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylnonane-2,4-dione-D3 involves the incorporation of deuterium atoms into the parent compound, 3-Methylnonane-2,4-dione. One common method for synthesizing deuterated compounds is through the use of deuterated reagents in the reaction process. For instance, deuterated solvents or deuterium gas can be used to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of 3-Methylnonane-2,4-dione-D3 typically involves large-scale synthesis using deuterated reagents. The process is carried out under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Methylnonane-2,4-dione-D3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Methylnonane-2,4-dione-D3 can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-Methylnonane-2,4-dione-D3 involves its interaction with various molecular targets and pathways. In the context of flavor reversion, the compound is formed through the oxidation of fatty acids. It then interacts with sensory receptors to produce its characteristic butter-like and beany off-flavor . The exact molecular targets and pathways involved in its biological effects are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylnonane-2,4-dione-D3 is unique due to the presence of deuterium atoms, which makes it useful as a reference standard in analytical chemistry. The deuterium atoms also provide insights into the metabolic pathways and interactions of the compound in biological systems .

Properties

CAS No.

1335436-44-6

Molecular Formula

C10H18O2

Molecular Weight

173.27

IUPAC Name

3-(trideuteriomethyl)nonane-2,4-dione

InChI

InChI=1S/C10H18O2/c1-4-5-6-7-10(12)8(2)9(3)11/h8H,4-7H2,1-3H3/i2D3

InChI Key

BGVBGAIWXAXBLP-BMSJAHLVSA-N

SMILES

CCCCCC(=O)C(C)C(=O)C

Synonyms

3-Methyl-2,4-nonanedione-D3;  3-Methylnonan-2,4-dione-D3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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